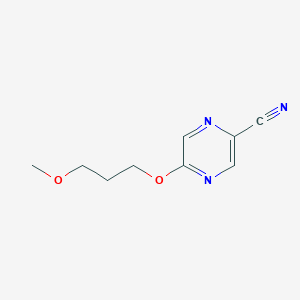
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile consists of a pyrazine ring, which is a six-membered ring that contains two nitrogen atoms in the 1-4 positions. The molecular weight of this compound is 193.21 .Physical And Chemical Properties Analysis
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile is a colorless to yellowish liquid that has a faint odor. The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación
When analyzing the applications of a chemical compound like “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile,” researchers typically follow these steps:
Medicinal Chemistry
Application
Synthesis of antitubercular agents.
Methods
Hybrid compounds bearing pyrazine and triazole analogues are synthesized and screened for efficacy against Mycobacterium tuberculosis .
Results
Some compounds showed noteworthy activity with minimum inhibitory concentrations (MIC) values of ≤21.25 μM .
Material Science
Application
Creation of nitrogen-doped carbon nanoparticles (NCNPs).
Methods
Pyrazinenitrile is used as a single-source precursor in the synthesis of NCNPs .
Results
The synthesis process and the properties of the resulting NCNPs would be characterized through various analytical techniques.
Environmental Science
Application
Study of interaction with photosynthetic electron transport.
Methods
Compounds like substituted pyrazine derivatives are examined for their interaction with tyrosine radicals involved in photosynthesis .
Results
The interaction may lead to interruption of the photosynthetic electron transport, which is analyzed using spectroscopy methods.
Biochemistry
Application
Investigation of enzyme inhibition.
Methods
In silico studies to understand the action mechanisms of pyrazine derivatives on target enzymes .
Results
Docking studies within the active site of enzymes like DprE1, demonstrating favorable binding interactions.
Pharmacology
Application
Evaluation of antibacterial and antifungal properties.
Methods
In vitro screening of pyrazine derivatives for antibacterial and antifungal activities .
Results
Some compounds displayed significant antibacterial and antifungal activities.
Chemical Engineering
Application
Bulk custom synthesis and procurement.
Methods
The compound is used in bulk manufacturing processes, possibly as an intermediate or a reactant .
Results
The efficiency and yield of the synthesis process would be assessed.
Analytical Chemistry
Application
Development of analytical standards.
Methods
The compound may be used to create reference standards for chromatographic analysis .
Results
Precise calibration curves and validation of analytical methods.
Organic Synthesis
Application
Intermediate in organic synthesis.
Methods
Utilized in the synthesis of complex organic molecules, potentially as a building block for pharmaceuticals .
Results
Synthesis of target molecules with desired structural features.
Agrochemistry
Application
Synthesis of agrochemicals.
Methods
The compound could be used in the synthesis of pesticides or herbicides .
Results
Development of new formulations with specific action against pests or weeds.
Food Chemistry
Application
Flavor and fragrance industry.
Methods
Pyrazine derivatives are known for their flavoring properties and could be used in food additives .
Results
Enhancement of flavors or aromas in food products.
Pharmacokinetics
Application
Study of drug metabolism.
Methods
The compound might be used as a tracer or marker in pharmacokinetic studies .
Results
Data on absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals.
Nanotechnology
Application
Synthesis of nanomaterials.
Methods
The compound could serve as a precursor in the synthesis of nanoscale materials .
Safety And Hazards
Propiedades
IUPAC Name |
5-(3-methoxypropoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-13-3-2-4-14-9-7-11-8(5-10)6-12-9/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTJPOATRYATBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=NC=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

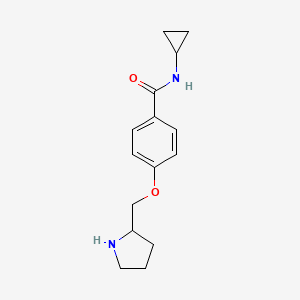
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)

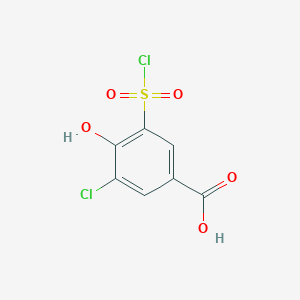
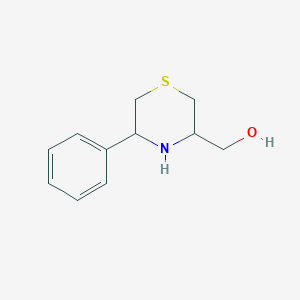

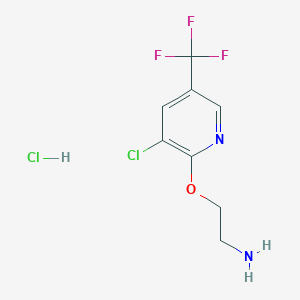
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)
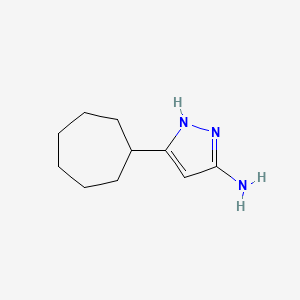
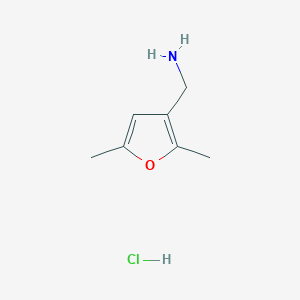
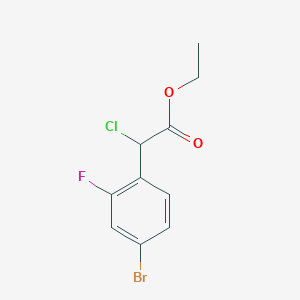
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)